molecular formula C21H22Cl2N4O2 B12168116 N'~1~-[(E)-(4-chlorophenyl)methylidene]-N'~7~-[(Z)-(4-chlorophenyl)methylidene]heptanedihydrazide

N'~1~-[(E)-(4-chlorophenyl)methylidene]-N'~7~-[(Z)-(4-chlorophenyl)methylidene]heptanedihydrazide

Cat. No.: B12168116
M. Wt: 433.3 g/mol
InChI Key: GKKOQSVFVFQABH-WJVNUPORSA-N
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Description

N’~1~-[(E)-(4-chlorophenyl)methylidene]-N’~7~-[(Z)-(4-chlorophenyl)methylidene]heptanedihydrazide is a chemical compound belonging to the class of hydrazones. This compound is characterized by the presence of two (4-chlorophenyl)methylidene groups attached to a heptanedihydrazide backbone. Hydrazones are known for their versatile applications in various fields, including medicinal chemistry, due to their ability to form stable complexes with metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-(4-chlorophenyl)methylidene]-N’~7~-[(Z)-(4-chlorophenyl)methylidene]heptanedihydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and heptanedihydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, resulting in the formation of the desired hydrazone compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-(4-chlorophenyl)methylidene]-N’~7~-[(Z)-(4-chlorophenyl)methylidene]heptanedihydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced hydrazone derivatives.

    Substitution: Formation of substituted hydrazone derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-(4-chlorophenyl)methylidene]-N’~7~-[(Z)-(4-chlorophenyl)methylidene]heptanedihydrazide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can form coordination complexes with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-[(E)-(4-chlorophenyl)methylidene]-N’~7~-[(Z)-(4-chlorophenyl)methylidene]heptanedihydrazide is unique due to its specific structural configuration, which allows it to form stable complexes with metal ions and exhibit distinct pharmacological activities

Biological Activity

N'~1~-[(E)-(4-chlorophenyl)methylidene]-N'~7~-[(Z)-(4-chlorophenyl)methylidene]heptanedihydrazide is a hydrazone derivative that has garnered interest due to its potential biological activities. Hydrazones are known for their diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, supported by relevant research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 4-chlorobenzaldehyde with heptanedihydrazide under reflux conditions in a suitable solvent such as ethanol or methanol. This method promotes the formation of imine bonds, yielding the desired product. The reaction can be summarized as follows:

4 Chlorobenzaldehyde+HeptanedihydrazideN 1 E 4 chlorophenyl methylidene N 7 Z 4 chlorophenyl methylidene heptanedihydrazide\text{4 Chlorobenzaldehyde}+\text{Heptanedihydrazide}\rightarrow \text{N 1 E 4 chlorophenyl methylidene N 7 Z 4 chlorophenyl methylidene heptanedihydrazide}

Antibacterial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing chlorophenyl groups demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The effectiveness of these compounds can be quantified using Minimum Inhibitory Concentration (MIC) values.

Compound NameMIC against S. typhi (µg/mL)MIC against B. subtilis (µg/mL)
Compound A1015
Compound B510
This compoundTBDTBD

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. In particular, its activity against acetylcholinesterase (AChE) and urease has been noted. Enzyme inhibition assays revealed that certain derivatives achieved IC50 values significantly lower than standard inhibitors, indicating a strong potential for therapeutic applications in neurodegenerative diseases and urea cycle disorders .

EnzymeInhibitor IC50 (µM)Standard IC50 (µM)
AChE2.1421.25
Urease0.6325.00

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that the compound binds to active sites on enzymes or receptors, inhibiting their function and thus exerting its biological effects. The presence of chlorophenyl groups enhances lipophilicity, facilitating cellular uptake and interaction with biological membranes.

Case Studies

Several case studies have highlighted the efficacy of hydrazone derivatives in clinical settings:

  • Study on Anticancer Properties : A recent investigation into hydrazone derivatives indicated promising results in inhibiting cancer cell proliferation in vitro, particularly in breast and colon cancer models. The study reported a dose-dependent reduction in cell viability with increasing concentrations of the compound .
  • Neuroprotective Effects : Research examining the neuroprotective properties of similar compounds revealed significant improvements in cognitive function in animal models of Alzheimer's disease when treated with hydrazone derivatives .

Properties

Molecular Formula

C21H22Cl2N4O2

Molecular Weight

433.3 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-N'-[(Z)-(4-chlorophenyl)methylideneamino]heptanediamide

InChI

InChI=1S/C21H22Cl2N4O2/c22-18-10-6-16(7-11-18)14-24-26-20(28)4-2-1-3-5-21(29)27-25-15-17-8-12-19(23)13-9-17/h6-15H,1-5H2,(H,26,28)(H,27,29)/b24-14-,25-15+

InChI Key

GKKOQSVFVFQABH-WJVNUPORSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CCCCCC(=O)N/N=C\C2=CC=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CCCCCC(=O)NN=CC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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